
1-Phenyl-5-tridecyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-5-tridecyl-1H-1,2,4-triazole-3(2H)-thione is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-5-tridecyl-1H-1,2,4-triazole-3(2H)-thione typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent alkylation. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production methods may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-5-tridecyl-1H-1,2,4-triazole-3(2H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction to thiols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, methanol
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted triazoles
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in drug development for its biological activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-Phenyl-5-tridecyl-1H-1,2,4-triazole-3(2H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. The long alkyl chain may enhance its lipophilicity, facilitating membrane penetration and interaction with lipid bilayers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Phenyl-1H-1,2,4-triazole-3-thiol
- 1-Phenyl-5-methyl-1H-1,2,4-triazole-3-thione
- 1-Phenyl-5-ethyl-1H-1,2,4-triazole-3-thione
Uniqueness
1-Phenyl-5-tridecyl-1H-1,2,4-triazole-3(2H)-thione is unique due to its long tridecyl chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for enhanced biological activity.
Eigenschaften
CAS-Nummer |
805323-81-3 |
|---|---|
Molekularformel |
C21H33N3S |
Molekulargewicht |
359.6 g/mol |
IUPAC-Name |
2-phenyl-3-tridecyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H33N3S/c1-2-3-4-5-6-7-8-9-10-11-15-18-20-22-21(25)23-24(20)19-16-13-12-14-17-19/h12-14,16-17H,2-11,15,18H2,1H3,(H,23,25) |
InChI-Schlüssel |
ICYFCDXDIFIYGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC1=NC(=S)NN1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



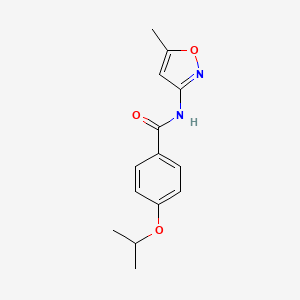
![4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12904165.png)

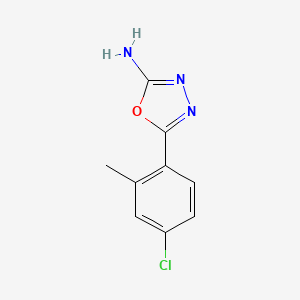

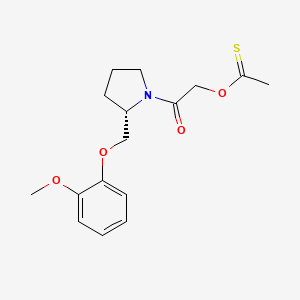
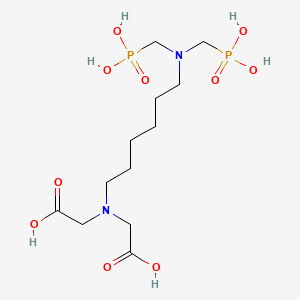
![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12904206.png)

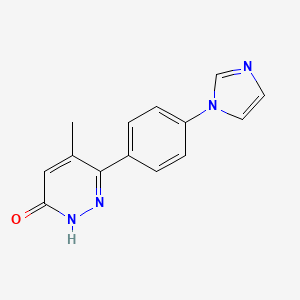
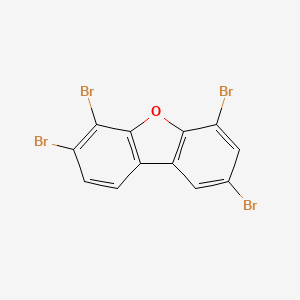
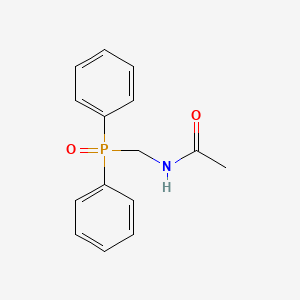
![N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12904232.png)
